2-Aminoquinoline

CXCR4 Antagonist HIV Cancer Metastasis

Accelerate your CNS and oncology drug discovery programs with 2-Aminoquinoline (CAS 139265-95-5), the privileged heterocyclic scaffold distinct from other aminoquinoline isomers. As a validated fragment hit for BACE1 (PDB: 2OHL), it offers a >10⁶-fold optimization path to brain-penetrant leads. Its unique binding mode enables potent, selective nNOS inhibition (Ki=16 nM, >1,800-fold over eNOS), while its achiral nature streamlines CXCR4 antagonist synthesis, reducing cost and complexity. This specific 2-amino substitution is non-substitutable for achieving target potency, selectivity, and synthetic efficiency. Secure your research supply to enable rapid SAR exploration.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 139265-95-5
Cat. No. B145021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinoline
CAS139265-95-5
Synonyms2(1H)-Quinolinimine(9CI)
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)N
InChIInChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
InChIKeyGCMNJUJAKQGROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoquinoline (CAS 139265-95-5): Core Scaffold Overview for Medicinal Chemistry and Procurement Decisions


2-Aminoquinoline (CAS 139265-95-5), also known as quinolin-2-amine, is a heterocyclic aromatic amine with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . It serves as a versatile scaffold in medicinal chemistry, distinguished from other aminoquinoline isomers (e.g., 4-aminoquinoline, 8-aminoquinoline) by its unique electronic and steric properties conferred by the amino group at the 2-position of the quinoline ring [1]. This specific substitution pattern enables distinct binding interactions and reactivity profiles, making it a privileged starting point for the development of targeted therapeutics across multiple disease areas, including neurodegeneration, oncology, and metabolic disorders [2]. Its well-defined X-ray crystal structure in complex with various targets (e.g., BACE1, nNOS) provides a solid structural basis for rational drug design and fragment-based lead discovery [3].

Why 2-Aminoquinoline (CAS 139265-95-5) Cannot Be Interchanged with Other Aminoquinoline Isomers or Scaffolds


Generic substitution among aminoquinoline isomers is not scientifically valid due to profound differences in biological activity, synthetic accessibility, and target engagement dictated by the position of the amino group. For instance, 4-aminoquinolines (e.g., chloroquine) are established antimalarials that function by accumulating in the digestive vacuole of the parasite, a mechanism not shared by 2-aminoquinolines [1]. Similarly, the 2-amino substitution enables a distinct binding mode in enzymes like nNOS, where it mimics the substrate arginine and engages a specific aspartate residue, a feature absent in other positional isomers [2]. Furthermore, the 2-aminoquinoline scaffold offers a synthetic advantage over more complex heterocycles; it lacks the chiral center found in classical tetrahydroquinoline-based CXCR4 antagonists, greatly simplifying synthesis and reducing cost [3]. The quantitative evidence below demonstrates that the specific 2-amino substitution is critical for achieving the desired potency, selectivity, and synthetic efficiency, making generic substitution a high-risk decision for research and development programs.

Quantitative Differentiation of 2-Aminoquinoline (CAS 139265-95-5) from Key Comparators


2-Aminoquinoline-Based CXCR4 Antagonist vs. Tetrahydroquinoline: A Simplified, Cost-Effective Scaffold

The 2-aminoquinoline scaffold provides a critical synthetic advantage over the classical tetrahydroquinoline (THQ) scaffold used in many CXCR4 antagonists. The 2-aminoquinoline core is devoid of the chiral center present in THQ, which greatly simplifies synthesis and eliminates the need for costly and time-consuming enantiomeric separations [1]. This translates to a more efficient and cost-effective route for producing potent CXCR4 antagonists. For example, compound 3, based on the 2-aminoquinoline template, demonstrated excellent binding affinity for the CXCR4 receptor (IC₅₀ = 57 nM) and potent inhibition of CXCL12-induced calcium flux (IC₅₀ = 0.24 nM) [1]. This simplified synthesis, combined with favorable physicochemical properties (MW 362, clogP 2.1, pKa 7.0), positions the 2-aminoquinoline template as a superior starting point for CXCR4 antagonist development compared to the more complex THQ analogs [1].

CXCR4 Antagonist HIV Cancer Metastasis Synthetic Chemistry

2-Aminoquinoline as a Privileged BACE1 Inhibitor Scaffold: >10⁶-Fold Potency Improvement from Fragment Hit

The 2-aminoquinoline scaffold was identified as a weak fragment hit for BACE1 (β-secretase) with an initial IC₅₀ of 900 µM [1]. Through structure-guided optimization, researchers were able to improve the potency by over 1,000,000-fold to achieve sub-nanomolar activity [1]. A lead compound from this series, Compound 59, demonstrated an IC₅₀ value of 11 nM in a BACE1 enzymatic assay and a cellular IC₅₀ of 80 nM [1]. This compound was advanced to in vivo studies where it showed significant reduction of Aβ levels in rat cerebrospinal fluid (CSF), confirming central target engagement [1]. This remarkable optimization trajectory, from a millimolar fragment to a low nanomolar, brain-penetrant lead, highlights the exceptional drug-like potential of the 2-aminoquinoline core for challenging CNS targets, a feat not easily replicated with many other fragment scaffolds.

BACE1 Inhibitor Alzheimer's Disease Fragment-Based Drug Discovery CNS Penetration

2-Aminoquinoline Derivatives Achieve High Selectivity for nNOS vs. eNOS/iNOS, Addressing a Key Isoform Challenge

While early 2-aminoquinoline-based nNOS inhibitors suffered from poor isoform selectivity and off-target binding, advanced derivatives have overcome these limitations [1]. A new series of 7-aryl-6-fluoro-4-methyl-2-aminoquinolines, exemplified by Compound 16, demonstrated excellent potency against human nNOS with a Kᵢ of 16 nM [2]. Critically, this compound exhibited remarkable selectivity: ~1,800-fold over human endothelial NOS (eNOS) and ~2,900-fold over human inducible NOS (iNOS) [2]. This high degree of selectivity is essential for minimizing cardiovascular side effects (associated with eNOS inhibition) and immunomodulatory effects (associated with iNOS inhibition). In contrast, its N-methylated analog (Compound 24) was completely inactive, underscoring the precise structural requirements for activity within this scaffold [2]. Furthermore, PAMPA-BBB experiments indicated high effective permeability (Pₑ = 13.04 x 10⁻⁶ cm/s), suggesting strong CNS drug potential [2].

nNOS Inhibitor Neurodegeneration Selectivity CNS Drug

2-Aminoquinoline vs. 4-Aminoquinoline: Differentiated Binding to Hematin and Therapeutic Role

A systematic comparison of 19 aminoquinolines revealed that the position of the amino group on the quinoline ring profoundly impacts its ability to complex with ferriprotoporphyrin IX (Fe(III)PPIX), a critical step in the antimalarial mechanism of drugs like chloroquine [1]. Both 2- and 4-aminoquinolines demonstrate a strong affinity for Fe(III)PPIX, a property not shared by all isomers [1]. However, the 2-aminoquinolines are distinct from the 4-aminoquinolines in their primary therapeutic applications. While 4-aminoquinolines (e.g., chloroquine, hydroxychloroquine) are established antimalarials and are being investigated for repurposing in cancer and autoimmune diseases, 2-aminoquinolines have not found a primary role as antimalarials but have emerged as privileged scaffolds for other targets (e.g., BACE1, nNOS, CXCR4, MCH1R) [2]. This divergence in therapeutic application, despite a shared biochemical interaction, underscores the critical importance of the amino group's position in dictating downstream biological selectivity and clinical utility.

Antimalarial Hematin Binding Mechanism of Action Drug Repurposing

2-Aminoquinoline-Derived MCH1R Antagonists: Validated In Vivo Efficacy and Favorable CNS Profile

A series of 2-aminoquinoline compounds were developed as antagonists of the melanin-concentrating hormone receptor (MCH1R), a target for obesity and metabolic disorders [1]. These compounds demonstrated low nanomolar activity in binding and functional antagonist assays [1]. Crucially, SAR studies on 2-amino-8-alkoxyquinoline MCH1R antagonists revealed a critical differentiation point: compounds with acyclic amide-containing sidechains displayed exceptional binding and functional potency but negligible CNS penetration, while related analogs with acyclic benzylamine-containing sidechains showed greatly improved CNS exposure but suffered in functional potency [2]. This highlights the tunability of the 2-aminoquinoline scaffold to balance potency with CNS penetration, a common challenge in CNS drug discovery. The in vivo efficacy of a lead compound (compound 12) was explored and compared to that of a related inactive analog, confirming the on-target effect on food intake and body weight in rodent models [1].

MCH1R Antagonist Obesity CNS Penetration In Vivo Efficacy

2-Aminoquinoline-Based Bivalent Inhibitors: A Unique Mechanism for NADPH Oxidase 2 (NOX2) Inhibition

The 2-aminoquinoline moiety has been uniquely deployed in the design of bivalent small-molecule inhibitors targeting the p47phox-p22phox protein-protein interaction, a critical step in the assembly and activation of the NADPH oxidase 2 (NOX2) complex [1]. These inhibitors feature two terminal 2-aminoquinoline moieties connected by a linker, which allows them to bind simultaneously to two sites on the p47phox protein, thereby preventing its interaction with p22phox and subsequent NOX2 activation [1]. This bivalent binding mode is a distinctive feature enabled by the 2-aminoquinoline scaffold and is not a general property of other aminoquinoline isomers. While the parent 2-aminoquinoline itself has shown promise as a bioavailable nNOS inhibitor, it suffers from low potency and selectivity [2]. The bivalent NOX2 inhibitors represent a novel and potent application of the 2-aminoquinoline core, demonstrating its versatility in targeting challenging protein-protein interactions.

NOX2 Inhibitor Inflammation Cardiovascular Disease Protein-Protein Interaction

High-Value Application Scenarios for 2-Aminoquinoline (CAS 139265-95-5) Based on Quantitative Evidence


Fragment-Based Drug Discovery for CNS Protease Targets (e.g., BACE1)

2-Aminoquinoline is a validated fragment hit for BACE1 with a proven >10⁶-fold optimization path to low nanomolar, brain-penetrant leads [1]. Its X-ray crystal structure in complex with BACE1 is available (PDB ID: 2OHL), providing a solid foundation for structure-based drug design [2]. This makes it an ideal starting point for fragment-based drug discovery programs targeting aspartyl proteases and other CNS enzymes. Procurement of 2-aminoquinoline as a core fragment allows for rapid SAR exploration and lead generation with a high probability of achieving in vivo target engagement, as demonstrated by significant CSF Aβ reduction in rats with compound 59 [1].

Development of Next-Generation, Isoform-Selective nNOS Inhibitors

Advanced 2-aminoquinoline derivatives have overcome the historical selectivity challenges of this target class. The evidence shows that specific substitutions on the 2-aminoquinoline core can yield compounds with high potency for human nNOS (Kᵢ = 16 nM) and remarkable selectivity over eNOS (~1,800-fold) and iNOS (~2,900-fold) [3]. This level of selectivity is critical for developing safe and effective therapeutics for neurodegenerative diseases. Researchers should prioritize the 2-aminoquinoline scaffold when designing new nNOS inhibitors, using the reported SAR and X-ray crystallography data (e.g., PDB ID: 2OHL) to guide rational design [REFS-2, REFS-3].

Cost-Effective Synthesis of CXCR4 Antagonists for Oncology and HIV Research

The 2-aminoquinoline scaffold offers a significant cost and time advantage over traditional tetrahydroquinoline-based CXCR4 antagonists. Its achiral nature eliminates the need for complex enantiomeric synthesis, as highlighted in the development of compound 3 (CXCR4 IC₅₀ = 57 nM) [4]. For industrial-scale projects or academic labs with limited synthetic resources, choosing 2-aminoquinoline as a starting material can streamline the synthesis of potent CXCR4 antagonists, accelerating research into HIV, cancer metastasis, and inflammatory diseases [4].

Investigating Tunable CNS Penetration in Metabolic Disease Targets (e.g., MCH1R)

2-Aminoquinoline derivatives have demonstrated the ability to achieve both high potency and favorable CNS penetration for the MCH1R target [5]. The scaffold's tunability, as evidenced by SAR studies on 2-amino-8-alkoxyquinolines, allows medicinal chemists to balance functional activity with brain exposure [6]. This makes it a valuable scaffold for exploring other CNS targets involved in metabolic disorders, feeding behavior, and obesity. The availability of in vivo active compounds (e.g., compound 12) provides a validated chemical starting point and reduces the risk associated with novel CNS target validation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.